2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound characterized by the presence of dibenzylamino and dichlorophenyl groups attached to an acetamide backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins like Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . These proteins play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
The compound could potentially bind to its target proteins and alter their function. For instance, it might inhibit the activity of EGFR, preventing the transmission of growth signals in cells .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, inhibition of EGFR can disrupt the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits EGFR, it could lead to reduced cell proliferation and increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with dibenzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(dibenzylamino)-N-(2,4-dichlorophenyl)acetamide
- 2-(dibenzylamino)-N-(3,5-dichlorophenyl)acetamide
- 2-(dibenzylamino)-N-(2,3-dichlorophenyl)acetamide
Uniqueness
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c23-20-12-11-19(13-21(20)24)25-22(27)16-26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVXQJUVMVEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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